molecular formula C13H15BrN2O B8013559 4-((5-Bromo-1H-indol-3-yl)methyl)morpholine CAS No. 102043-55-0

4-((5-Bromo-1H-indol-3-yl)methyl)morpholine

Cat. No.: B8013559
CAS No.: 102043-55-0
M. Wt: 295.17 g/mol
InChI Key: SNQRPKFNROMGEL-UHFFFAOYSA-N
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Description

4-((5-Bromo-1H-indol-3-yl)methyl)morpholine is a chemical compound with the molecular formula C13H15BrN2O. It is a derivative of indole, a heterocyclic aromatic organic compound, and morpholine, a heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromo-1H-indol-3-yl)methyl)morpholine typically involves the reaction of 5-bromoindole with morpholine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol . The reaction proceeds through nucleophilic substitution, where the nitrogen atom of morpholine attacks the electrophilic carbon atom of the indole ring, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromo-1H-indol-3-yl)methyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((5-Bromo-1H-indol-3-yl)methyl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-((5-Bromo-1H-indol-3-yl)methyl)morpholine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, such as serotonin receptors, which play a role in neurotransmission. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-Nitro-1H-indol-3-yl)methyl)morpholine
  • 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine
  • 4-((5-Bromo-3-chloropyridin-2-yl)morpholine)

Uniqueness

4-((5-Bromo-1H-indol-3-yl)methyl)morpholine is unique due to the presence of both the bromine atom and the morpholine ring. The bromine atom enhances the compound’s reactivity and potential for further functionalization, while the morpholine ring contributes to its solubility and biological activity .

Properties

IUPAC Name

4-[(5-bromo-1H-indol-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c14-11-1-2-13-12(7-11)10(8-15-13)9-16-3-5-17-6-4-16/h1-2,7-8,15H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQRPKFNROMGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144554
Record name Morpholine, 4-(5-bromo-3-indolylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102043-55-0
Record name Morpholine, 4-(5-bromo-3-indolylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102043550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4-(5-bromo-3-indolylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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